molecular formula C19H29BrN2O2 B6042933 5-(1,3-Dioxoisoindol-2-yl)pentyl-triethylazanium;bromide

5-(1,3-Dioxoisoindol-2-yl)pentyl-triethylazanium;bromide

Cat. No.: B6042933
M. Wt: 397.3 g/mol
InChI Key: JXLQMFXXDZDDPL-UHFFFAOYSA-M
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Description

5-(1,3-Dioxoisoindol-2-yl)pentyl-triethylazanium;bromide is a chemical compound that features a phthalimide group attached to a pentyl chain, which is further linked to a triethylammonium group. This compound is often used in various scientific research applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxoisoindol-2-yl)pentyl-triethylazanium;bromide typically involves the reaction of 5-(1,3-dioxoisoindolin-2-yl)pentanal with triethylamine in the presence of a brominating agent. The reaction conditions often include:

    Solvent: Dichloromethane or similar organic solvents.

    Temperature: Room temperature to slightly elevated temperatures.

    Reaction Time: Several hours to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dioxoisoindol-2-yl)pentyl-triethylazanium;bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromide ion can be substituted with other nucleophiles.

    Oxidation and Reduction: The phthalimide group can undergo redox reactions under specific conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as hydroxide ions or amines.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

    Substitution: Formation of new compounds with different nucleophiles.

    Oxidation: Conversion to phthalic acid derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

5-(1,3-Dioxoisoindol-2-yl)pentyl-triethylazanium;bromide is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxoisoindol-2-yl)pentyl-triethylazanium;bromide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1,3-Dioxoisoindolin-2-yl)pentanal
  • 5-(1,3-Dioxoisoindol-2-yl)pentanenitrile
  • 5-(1,3-Dioxoisoindol-2-yl)pentyl prop-2-enoate

Uniqueness

5-(1,3-Dioxoisoindol-2-yl)pentyl-triethylazanium;bromide is unique due to its combination of a phthalimide group with a triethylammonium group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specific research and industrial applications.

Properties

IUPAC Name

5-(1,3-dioxoisoindol-2-yl)pentyl-triethylazanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N2O2.BrH/c1-4-21(5-2,6-3)15-11-7-10-14-20-18(22)16-12-8-9-13-17(16)19(20)23;/h8-9,12-13H,4-7,10-11,14-15H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLQMFXXDZDDPL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CCCCCN1C(=O)C2=CC=CC=C2C1=O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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